molecular formula C15H17NO3 B11626149 2-(4-hydroxyphenyl)-5-methylhexahydro-1H-isoindole-1,3(2H)-dione

2-(4-hydroxyphenyl)-5-methylhexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11626149
M. Wt: 259.30 g/mol
InChI Key: XDMUZEWQFATNPR-UHFFFAOYSA-N
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Description

2-(4-hydroxyphenyl)-5-methylhexahydro-1H-isoindole-1,3(2H)-dione is an organic compound with a complex structure that includes a hydroxyphenyl group and a hexahydro-isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphenyl)-5-methylhexahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired isoindole compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and solvents that can be easily recycled is also common to reduce environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyphenyl)-5-methylhexahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-hydroxyphenyl)-5-methylhexahydro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 2-(4-hydroxyphenyl)-5-methylhexahydro-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-hydroxyphenyl)ethanol: Shares the hydroxyphenyl group but lacks the isoindole core.

    4-hydroxybenzaldehyde: Contains the hydroxyphenyl group but has a different functional group.

    N-(4-hydroxyphenyl)acetamide: Similar aromatic structure but different functional groups.

Uniqueness

2-(4-hydroxyphenyl)-5-methylhexahydro-1H-isoindole-1,3(2H)-dione is unique due to its combination of a hydroxyphenyl group and a hexahydro-isoindole core. This structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C15H17NO3/c1-9-2-7-12-13(8-9)15(19)16(14(12)18)10-3-5-11(17)6-4-10/h3-6,9,12-13,17H,2,7-8H2,1H3

InChI Key

XDMUZEWQFATNPR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)O

Origin of Product

United States

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